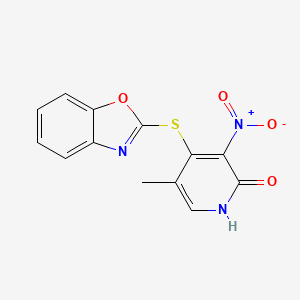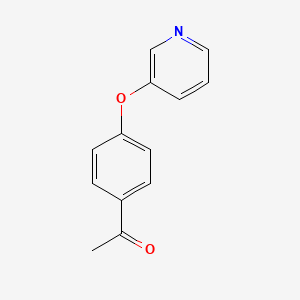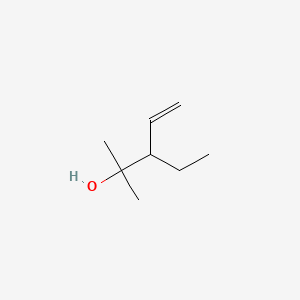
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is a complex organic compound that features a pyridinone core substituted with a benzoxazolylthio group, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety, which can be synthesized from 2-aminophenol and aldehydes under reflux conditions in the presence of a catalyst . The benzoxazolylthio group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nanocatalysts or metal catalysts can be employed to enhance reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzoxazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Major products formed from these reactions include amine derivatives, oxidized compounds with additional functional groups, and substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the pyridinone and nitro groups.
2-Aminobenzoxazole: Similar structure but with an amino group instead of the benzoxazolylthio group.
4-Methylbenzoxazole: Contains a methyl group but lacks the pyridinone and nitro groups.
Uniqueness
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
172469-86-2 |
|---|---|
Fórmula molecular |
C13H9N3O4S |
Peso molecular |
303.30 g/mol |
Nombre IUPAC |
4-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H9N3O4S/c1-7-6-14-12(17)10(16(18)19)11(7)21-13-15-8-4-2-3-5-9(8)20-13/h2-6H,1H3,(H,14,17) |
Clave InChI |
KIKAUYCQFRYPET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)


